molecular formula C12H14O3 B3051849 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one CAS No. 36467-33-1

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one

Cat. No.: B3051849
CAS No.: 36467-33-1
M. Wt: 206.24 g/mol
InChI Key: SBINQSTVVUJXNJ-UHFFFAOYSA-N
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Description

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity is exploited in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-12(13)9-3-5-10(6-4-9)14-7-11-8-15-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBINQSTVVUJXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291050
Record name 1-propanone, 1-[4-(oxiranylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-33-1
Record name NSC72757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propanone, 1-[4-(oxiranylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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